molecular formula C7H4BrFN2O4 B1447496 4-Bromo-2,6-dinitro-3-fluorotoluene CAS No. 1352395-34-6

4-Bromo-2,6-dinitro-3-fluorotoluene

Cat. No. B1447496
M. Wt: 279.02 g/mol
InChI Key: ZJBAUHXXUDSQSH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dinitro-3-fluorotoluene (BDNF) is a synthetic compound composed of one bromine atom, two nitro groups, and one fluorine atom attached to a toluene ring. It is a colorless, crystalline solid with a melting point of 130-132 °C and a boiling point of 242-244 °C. BDNF is a versatile building block for organic synthesis, and it has been used in a variety of scientific and industrial applications.

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Industry
    • Application : 4-Bromo-2,3-difluorobenzaldehyde is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
  • Synthesis of Guanidine Derivatives

    • Field : Organic Chemistry
    • Application : 3-Bromo-4-fluorotoluene has been used as a starting reagent in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine .
  • Synthesis of Ethenonapthalene Derivatives

    • Field : Organic Chemistry
    • Application : 3-Bromo-4-fluorotoluene has also been employed as a benzyne precursor in the synthesis of 6-methyl-1,2,3,4-tetrahydro-2,3-(benzylidenedioxy)-1,4-ethenonapthalene .
  • Nucleophilic Reactions of Benzene Derivatives

    • Field : Organic Chemistry
    • Application : An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
    • Method : This apparent nucleophilic substitution reaction is surprising, since aryl halides are generally incapable of reacting by either an S N 1 or S N 2 pathway . To explain this, a third mechanism for nucleophilic substitution has been proposed. This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
    • Results : The sites over which the negative charge is delocalized are colored blue, and the ability of nitro, and other electron withdrawing, groups to stabilize adjacent negative charge accounts for their rate enhancing influence at the ortho and para locations .

Safety And Hazards

The safety data sheet for similar compounds like “3-Bromo-4-fluorotoluene” mentions that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure targeting the respiratory system) .

properties

IUPAC Name

1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBAUHXXUDSQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dinitro-3-fluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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